molecular formula C9H6BrFN2O B14043916 5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole

5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole

Katalognummer: B14043916
Molekulargewicht: 257.06 g/mol
InChI-Schlüssel: ZVJWDOCDIPZGAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

The synthesis of 5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the reaction of 2-bromo-5-fluorobenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(2-Bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole include:

    2-Bromo-5-fluorobenzyl alcohol: This compound shares the same phenyl ring substitution pattern but differs in its functional groups.

    2-Bromo-5-fluorophenyl)methanol: Another similar compound with different functional groups, used in various organic synthesis applications.

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C9H6BrFN2O

Molekulargewicht

257.06 g/mol

IUPAC-Name

5-(2-bromo-5-fluorophenyl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H6BrFN2O/c1-5-12-9(14-13-5)7-4-6(11)2-3-8(7)10/h2-4H,1H3

InChI-Schlüssel

ZVJWDOCDIPZGAA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC(=N1)C2=C(C=CC(=C2)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.